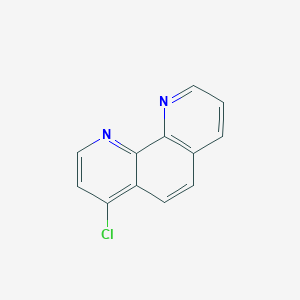

4-Chloro-1,10-phenanthroline

Vue d'ensemble

Description

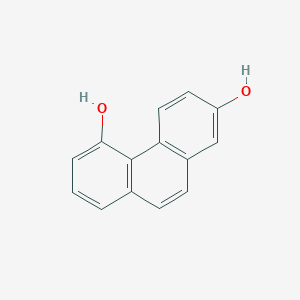

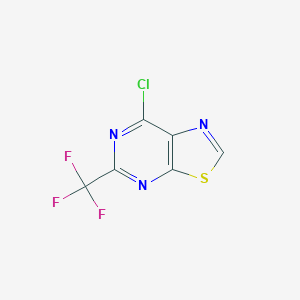

4-Chloro-1,10-phenanthroline is a chemical compound with the molecular formula C12H7ClN2 and a molecular weight of 214.65000 . It is a derivative of 1,10-phenanthroline, which is a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry due to its rigidity, planarity, aromaticity, basicity, and chelating capability .

Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives, including 4-Chloro-1,10-phenanthroline, involves oxidation by a green oxidant, peroxomonosulfate ion, in acidic aqueous solution . The products are obtained in high quality and at good to excellent yields .Molecular Structure Analysis

The molecular structure of 4-Chloro-1,10-phenanthroline is planar and aromatic, similar to the parent 1,10-phenanthroline . The density of the compound is 1.375 g/cm3 .Chemical Reactions Analysis

The parent compounds of 1,10-phenanthroline derivatives, including 4-Chloro-1,10-phenanthroline, were oxidized by a green oxidant, peroxomonosulfate ion, in acidic aqueous solution . The rate of the oxidation increases significantly by increasing the pH, and various oxidation products are formed in the excess of Oxone at neutral pH .Physical And Chemical Properties Analysis

4-Chloro-1,10-phenanthroline has a molecular weight of 214.65000 and a density of 1.375 g/cm3 . It has a boiling point of 380.5ºC at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique

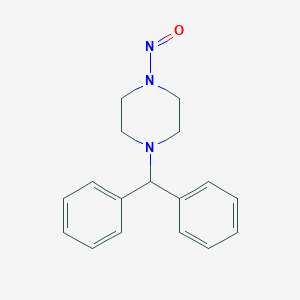

Synthesis of N-oxides

4-Chloro-1,10-phenanthroline can be used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines . The parent compounds are oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . The products are obtained in high quality and at good to excellent yields .

Study of Basicity and Electronic Effects

A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring . This can be useful in understanding the properties and behavior of these compounds.

UV Spectra Prediction

The UV spectra of these compounds were predicted by DFT calculations at the TD-DFT/TPSSh/def2-TZVP level of theory . This can be useful in spectroscopic studies and material science.

Manufacturing Chirality Chemosensors

N-oxides of heterocycles, which can be synthesized from 4-Chloro-1,10-phenanthroline, find widespread applications in manufacturing chirality chemosensors .

Use as Oxidizing Agents

These compounds can also be used as oxidizing agents in annulation reactions .

Use in Baeyer–Villiger Reaction

They can be used as intramolecular oxidants in the Baeyer–Villiger reaction of ketones .

Use in Sulfonylation Reactions

These compounds can act as a directing group and source of oxygen atom in sulfonylation reactions .

Use in Organic Solar Cells

1,10-Phenanthroline can be used as a cathode buffer layer to improve the efficiency of organic solar cells .

Mécanisme D'action

Target of Action

It is known that 1,10-phenanthroline, a similar compound, interacts withMetallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Mode of Action

This compound is known to bind to its targets, possibly through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA, disrupting the DNA structure and potentially affecting gene expression.

Biochemical Pathways

Related compounds have been shown to impactmitochondrial and cell cycle proteins , disrupt iron and copper metabolism , and suppress sulfur-containing amino acids . These effects could potentially alter various biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

The compound’s molecular weight is214.65 g/mol , which may influence its bioavailability Typically, smaller molecules are more readily absorbed and distributed in the body

Result of Action

Related compounds have been shown to exhibitcytotoxicity against certain cancer cell lines . This suggests that 4-Chloro-1,10-phenanthroline may also have potential anticancer properties.

Propriétés

IUPAC Name |

4-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVILLEIGDCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600993 | |

| Record name | 4-Chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,10-phenanthroline | |

CAS RN |

1891-14-1 | |

| Record name | 4-Chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

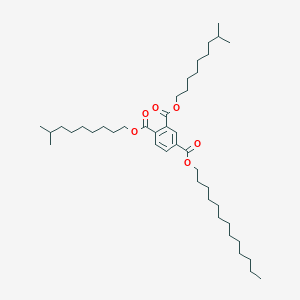

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Chloro-1,10-phenanthroline considered a suitable ligand for developing luminescent temperature sensors?

A1: 4-Chloro-1,10-phenanthroline acts as a strong-field chelating ligand when incorporated into Ruthenium(II) complexes. [] This specific compound, when combined with two 1,10-phenanthroline ligands, creates a Ru(II) complex with desirable photostability and high temperature sensitivity of its luminescence. [] The electron-withdrawing effect of the chlorine atom at the 4-position of the phenanthroline ring contributes to these properties.

Q2: How does the choice of polymer matrix influence the performance of 4-Chloro-1,10-phenanthroline-based temperature sensors?

A2: The research highlights poly(ethyl cyanoacrylate) as an optimal polymer matrix for embedding the Ru(II) complex containing 4-Chloro-1,10-phenanthroline. [] This is attributed to the polymer's low oxygen permeability, which enhances the indicator dye's temperature sensitivity. Additionally, this polymer facilitates ease of fabrication and exhibits excellent optical qualities, making it suitable for sensor development. []

Q3: Beyond temperature sensing, are there other applications for Ruthenium(II) complexes containing 4-Chloro-1,10-phenanthroline?

A3: Research suggests that Ruthenium(II) complexes, including those incorporating ligands like 4-Chloro-1,10-phenanthroline, can exhibit potential for DNA binding. [] The specific properties and interactions would depend on the overall structure and stereochemistry of the complex. Further investigations into these interactions could reveal potential applications in areas like bioinorganic chemistry and medicinal chemistry.

Q4: What are the advantages of using luminescence lifetime measurements for temperature sensing with these Ru(II) complexes?

A4: Utilizing luminescence lifetime measurements for temperature sensing with the 4-Chloro-1,10-phenanthroline-containing Ru(II) complex offers high sensitivity and resolution. This technique allows for a resolution of 0.05°C with a linear response in the 0-40°C range, making it suitable for applications requiring precise temperature monitoring. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)